molecular formula C26H31N3O2S B3947363 1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine

1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No. B3947363
M. Wt: 449.6 g/mol
InChI Key: QPHSFTYRIDFEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine, also known as BZP-NAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. BZP-NAP belongs to the class of piperazine derivatives and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine is believed to exert its effects by modulating the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This compound has been found to act as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors. These actions are thought to contribute to this compound's antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been found to reduce the levels of corticosterone, a hormone that is associated with stress and anxiety. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine is that it has been extensively studied in animal models, which allows for a better understanding of its potential therapeutic benefits. However, one limitation of this compound is that its effects may vary depending on the dosage and duration of treatment. Additionally, more research is needed to determine the long-term safety and efficacy of this compound.

Future Directions

There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, more research is needed to determine the optimal dosage and duration of treatment for this compound. Another area of interest is the development of new derivatives of this compound that may have improved therapeutic benefits. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models and has been investigated for its potential as a treatment for drug addiction and withdrawal symptoms. This compound exerts its effects by modulating the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. While this compound has several advantages for lab experiments, more research is needed to determine its long-term safety and efficacy in humans.

Scientific Research Applications

1-(1-benzyl-4-piperidinyl)-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential therapeutic benefits. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, this compound has been studied for its potential as a cognitive enhancer.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c30-32(31,26-11-10-23-8-4-5-9-24(23)20-26)29-18-16-28(17-19-29)25-12-14-27(15-13-25)21-22-6-2-1-3-7-22/h1-11,20,25H,12-19,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHSFTYRIDFEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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